![molecular formula C11H13NO2 B1451722 3-[(4-Methoxyphenyl)methoxy]propanenitrile CAS No. 791067-67-9](/img/structure/B1451722.png)

3-[(4-Methoxyphenyl)methoxy]propanenitrile

Übersicht

Beschreibung

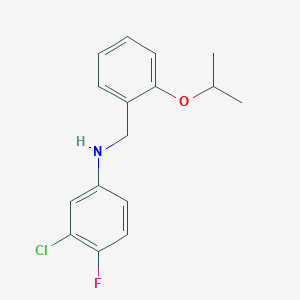

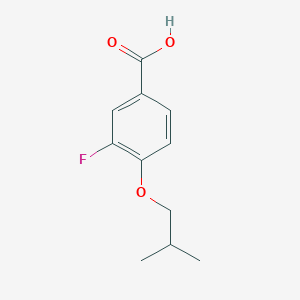

“3-[(4-Methoxyphenyl)methoxy]propanenitrile” is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-[(4-Methoxyphenyl)methoxy]propanenitrile” consists of a nitrile group (-C≡N) attached to a propyl group (C3H7), which is further connected to a methoxyphenyl group (C7H7O) .Physical And Chemical Properties Analysis

“3-[(4-Methoxyphenyl)methoxy]propanenitrile” is a liquid at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has revealed distinct mechanisms of bond cleavage, suggesting the importance of the γ-hydroxymethyl group. This study emphasizes the hydride transfer mechanism in the degradation of these compounds, highlighting its significance in lignin acidolysis processes. The findings could have implications for the development of more efficient methods for lignin valorization and the production of renewable chemicals (Yokoyama, 2015).

Applications of Phosphonic Acid

Phosphonic acid and its derivatives are used across a wide range of applications due to their structural analogy with the phosphate moiety and coordination or supramolecular properties. This encompasses bioactive properties (drugs, pro-drugs), bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. The synthesis of phosphonic acids from various precursors is detailed, offering insights into their broad utility in chemistry, biology, and physics (Sevrain et al., 2017).

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols, emitted from lignin pyrolysis, play a significant role as potential tracers for biomass burning. Their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, alongside secondary organic aerosol (SOA) formation, has been extensively reviewed. This work is crucial for understanding the environmental impact of methoxyphenols and developing strategies to mitigate air pollution resulting from biomass burning (Liu et al., 2022).

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)methoxy]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGYCIADJUQLBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methoxyphenyl)methoxy]propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)

![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)

![5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine](/img/structure/B1451649.png)

![N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B1451657.png)

![N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1451662.png)